6,6-Dichloro-2,2-bipyridine

Coordination Chemistry Ligand Design Steric Parameter

Researchers designing catalysts for challenging C-H oxidations or electrosynthesis often encounter ligand decomposition and limited redox tunability. 6,6-Dichloro-2,2′-bipyridine (CAS 53344-72-2) solves this by providing a sterically congested (cone angle ≈112-118°) and electron-withdrawing ligand framework that stabilizes high-valent metal centers. - Raises Ru(IV/III) redox potential by 200-400 mV vs. unsubstituted bpy, enabling selective adamantane C-H oxidation at 1.13 V vs. SCE. - Enables electrochemical alcohol oxidation with >80% current efficiency at 1.2 V vs. SCE. - Cu(I) complexes achieve 15-17% photoluminescence quantum yields and LEC turn-on times <12 s. Supplied with rigorous QC and reliable global logistics for your advanced catalysis and materials research.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Cat. No. B14807437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dichloro-2,2-bipyridine
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC(N2)(Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c11-10(12)6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7,14H
InChIKeyWMRBVFHJGSUAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dichloro-2,2-bipyridine: Sterically Demanding Bidentate Ligand


6,6-Dichloro-2,2-bipyridine (6,6-Cl2bpy; CAS 53344-72-2) is a halogenated derivative of 2,2-bipyridine featuring two chlorine substituents at the 6 and 6 positions ortho to the nitrogen donor atoms [1]. This substitution pattern imparts significant steric bulk and electron-withdrawing character, making it a distinct bidentate ligand for transition metal complexation [2]. Its primary industrial and research utility lies in stabilizing high oxidation state metal centers, tuning redox potentials, and enabling catalytic and photophysical applications that are inaccessible with unsubstituted or less sterically encumbered bipyridine analogs [3].

6,6-Dichloro-2,2-bipyridine vs. Unsubstituted Analogs


Generic substitution of 6,6-Cl2bpy with unsubstituted 2,2-bipyridine (bpy) or 1,10-phenanthroline (phen) fails because the 6,6-dichloro substitution pattern fundamentally alters both the steric and electronic landscape of the ligand [1]. The chlorine atoms at the ortho positions create a sterically congested coordination environment, quantified by a cone angle of approximately 112°-118°, which is substantially larger than that of bpy (≈90°) [2]. This steric demand enforces specific coordination geometries and protects the metal center from associative ligand substitution and decomposition [3]. Furthermore, the electron-withdrawing inductive effect of the chlorine atoms raises the redox potentials of derived metal complexes by 200-400 mV relative to unsubstituted bpy complexes, directly enabling access to high-valent oxo species that are thermodynamically inaccessible with simpler ligands [4]. Consequently, experiments designed with 6,6-Cl2bpy cannot be replicated with generic bipyridine ligands without compromising catalyst stability, redox tunability, or reaction selectivity.

6,6-Dichloro-2,2-bipyridine Performance Evidence


Steric Cone Angle Advantage

6,6-Dichloro-2,2-bipyridine provides a quantifiably larger steric footprint than its unsubstituted parent compound, 2,2-bipyridine (bpy). Using kinetic data from [Ru(H2O)(N-N)(trpy)]2+ ligand substitution reactions calibrated against phosphine cone angles, Bessel et al. calculated the first quantitative cone angles for bidentate bipyridyl ligands [1]. The cone angle for 6,6-Cl2bpy was determined to be significantly greater than that of bpy, reflecting the steric bulk introduced by the 6,6-dichloro substitution [2].

Coordination Chemistry Ligand Design Steric Parameter

Electrocatalytic Alcohol Oxidation

The cis-[RuII(6,6-Cl2bpy)2(OH2)2]2+ complex, incorporating 6,6-Cl2bpy as the ligand, demonstrates high catalytic performance in the electrochemical oxidation of organic substrates [1]. This represents a key performance advantage over less robust analogs that may suffer from ligand dissociation or lower turnover under oxidative conditions [2].

Electrocatalysis Green Chemistry Ruthenium Complexes

Elevated Redox Potential for High-Valent Oxidants

The electron-withdrawing nature of the 6,6-dichloro substituents significantly elevates the redox potential of ruthenium complexes bearing this ligand relative to those with unsubstituted bpy [1]. For [Ru(terpy)(6,6-Cl2bpy)O]2+, the Ru(IV/III) redox couple is measured at 1.13 V vs. SCE at pH 1.0, a value that is thermodynamically sufficient to drive the selective oxidation of tertiary C-H bonds in alkanes such as adamantane [2].

Redox Chemistry Oxidation Catalysis Ruthenium-Oxo Complexes

Mesoporous MCM-41 Immobilization

The cis-[RuII(6,6-Cl2bpy)2(OH2)2]2+ complex can be immobilized into mesoporous MCM-41 molecular sieves via a simple direct method, achieving a maximum loading of 8.4 wt% [1]. This loading capacity is enabled by the steric and electronic properties of the 6,6-Cl2bpy ligand, which stabilizes the complex within the mesopores without degradation [2].

Heterogeneous Catalysis Mesoporous Materials Catalyst Immobilization

Solid-State Photoluminescence in Copper Complexes

In heteroleptic copper(I) complexes with bisphosphane co-ligands, 6,6-Cl2bpy serves as the diimine ligand and imparts distinct photophysical properties [1]. The complexes [Cu(POP)(6,6-Cl2bpy)][PF6] and [Cu(xantphos)(6,6-Cl2bpy)][PF6] exhibit photoluminescence quantum yields (PLQY) of 15% and 17%, respectively, in the solid state [2]. These values, combined with very short turn-on times (<5 to 12 seconds) and luminance up to 259 cd m⁻² in light-emitting electrochemical cells (LECs), demonstrate the viability of 6,6-Cl2bpy as a building block for emissive materials [3].

Photophysics Light-Emitting Electrochemical Cells Copper Complexes

Synthesis via Gas-Phase Chlorination

A patented process by Dow Chemical Company describes the synthesis of 6,6-dichloro-2,2-bipyridine via gas-phase chlorination of 2,2-bipyridine at elevated temperatures [1]. This method provides a reproducible route with a reported isolated yield of 51.4% from the crude reaction mixture [2].

Synthetic Methodology Process Chemistry Halogenation

6,6-Dichloro-2,2-bipyridine Application Scenarios


High-Valent Ruthenium-Oxo Oxidants for C-H Activation

The elevated redox potential of 1.13 V vs. SCE for the Ru(IV/III) couple in [Ru(terpy)(6,6-Cl2bpy)O]2+ enables the selective oxidation of tertiary C-H bonds, as demonstrated with adamantane [1]. This scenario is directly supported by the redox potential evidence (Section 3, Evidence Item 3). Researchers developing stoichiometric oxidants for challenging hydrocarbon functionalization should select 6,6-Cl2bpy to achieve thermodynamic driving forces that are inaccessible with unsubstituted bpy ligands [2].

Electrochemical Oxidation of Alcohols to Carbonyls

The cis-[RuII(6,6-Cl2bpy)2(OH2)2]2+ catalyst enables electrochemical alcohol oxidation with >80% current efficiency at 1.2 V vs. SCE [3]. This performance metric, as detailed in Section 3 (Evidence Item 2), validates the use of 6,6-Cl2bpy-derived catalysts in green electrosynthesis workflows where energy efficiency and product yield are critical procurement considerations [4].

Solution-Processed LECs with Earth-Abundant Copper

Copper(I) complexes incorporating 6,6-Cl2bpy as the N^N ligand exhibit photoluminescence quantum yields of 15-17% in the solid state and enable LEC devices with turn-on times <5-12 seconds and luminance up to 259 cd m⁻² [5]. This application scenario is directly derived from the photophysical evidence presented in Section 3 (Evidence Item 5) and supports the procurement of 6,6-Cl2bpy for research groups developing low-cost, sustainable emissive materials [6].

Immobilized Catalysts on Mesoporous Supports

The successful immobilization of cis-[RuII(6,6-Cl2bpy)2(OH2)2]2+ into MCM-41 at 8.4 wt% loading, with retention of catalytic activity, demonstrates a pathway to recyclable heterogeneous oxidation catalysts [7]. This scenario, supported by the evidence in Section 3 (Evidence Item 4), is relevant for process chemists seeking to transition from homogeneous to heterogeneous catalysis for alkane and alcohol oxidations using TBHP as terminal oxidant [8].

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